4-Bromo-5,8-dimethoxyquinoline-3-carboxylic acid
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Overview
Description
4-Bromo-5,8-dimethoxyquinoline-3-carboxylic acid is a versatile chemical compound with the molecular formula C12H10BrNO4 and a molecular weight of 312.12 g/mol . This compound is known for its high purity and is widely used in various research and development applications.
Preparation Methods
The synthesis of 4-Bromo-5,8-dimethoxyquinoline-3-carboxylic acid involves several steps. One common synthetic route includes the bromination of 5,8-dimethoxyquinoline-3-carboxylic acid under controlled conditions. The reaction typically requires the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-5,8-dimethoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Scientific Research Applications
4-Bromo-5,8-dimethoxyquinoline-3-carboxylic acid is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5,8-dimethoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the quinoline ring structure play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
4-Bromo-5,8-dimethoxyquinoline-3-carboxylic acid can be compared with other similar compounds such as:
5,8-Dimethoxyquinoline-3-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and applications.
4-Chloro-5,8-dimethoxyquinoline-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
4-Iodo-5,8-dimethoxyquinoline-3-carboxylic acid: Contains an iodine atom, which may result in different biological and chemical behaviors.
This compound’s unique structure and properties make it a valuable asset in various fields of research and development.
Properties
Molecular Formula |
C12H10BrNO4 |
---|---|
Molecular Weight |
312.12 g/mol |
IUPAC Name |
4-bromo-5,8-dimethoxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO4/c1-17-7-3-4-8(18-2)11-9(7)10(13)6(5-14-11)12(15)16/h3-5H,1-2H3,(H,15,16) |
InChI Key |
DRWOBVBJMFIHOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)N=CC(=C2Br)C(=O)O |
Origin of Product |
United States |
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